molecular formula C12H12N4O B1417512 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one CAS No. 876667-59-3

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

Cat. No.: B1417512
CAS No.: 876667-59-3
M. Wt: 228.25 g/mol
InChI Key: VVPRPPCTZQISAB-UHFFFAOYSA-N
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Description

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.

    Indole Attachment: The indole moiety can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-(1H-indol-3-yl)pyrimidin-4(3H)-one: Similar structure but with a different indole attachment point.

    6-amino-2-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-4(3H)-one: Contains a pyrrolo-pyridine moiety instead of indole.

Uniqueness

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is unique due to its specific indole attachment, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-amino-2-(2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPRPPCTZQISAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
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6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 3
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 4
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 5
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Reactant of Route 6
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

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